molecular formula C10H22O3 B12653549 1,1'-Oxybispentan-2-ol CAS No. 85866-06-4

1,1'-Oxybispentan-2-ol

Cat. No.: B12653549
CAS No.: 85866-06-4
M. Wt: 190.28 g/mol
InChI Key: MWYYZQGERICSFY-UHFFFAOYSA-N
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Description

1,1’-Oxybispentan-2-ol is an organic compound with the molecular formula C10H22O3 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Oxybispentan-2-ol can be synthesized through several methods. One common approach involves the reaction of pentan-2-ol with an oxidizing agent to form the desired diol. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of the compound.

Industrial Production Methods: In an industrial setting, the production of 1,1’-Oxybispentan-2-ol may involve large-scale oxidation processes using catalysts to increase yield and efficiency. The use of continuous flow reactors can also enhance the production rate and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Oxybispentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form simpler alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) for converting hydroxyl groups to halides.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of simpler alcohols.

    Substitution: Formation of alkyl halides or other substituted compounds.

Scientific Research Applications

1,1’-Oxybispentan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its role as a solvent or reactant in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use in drug formulation and delivery.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,1’-Oxybispentan-2-ol exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound may also participate in enzymatic reactions, where it acts as a substrate or inhibitor, affecting various biochemical pathways.

Comparison with Similar Compounds

    Pentan-2-ol: A similar alcohol with one hydroxyl group.

    Pentan-3-ol: Another isomer of pentanol with the hydroxyl group on the third carbon.

    1-Butoxypropan-2-ol: A compound with a similar structure but different functional groups.

Uniqueness: 1,1’-Oxybispentan-2-ol is unique due to its two hydroxyl groups, which provide it with distinct chemical properties compared to its mono-hydroxyl counterparts

Properties

CAS No.

85866-06-4

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

IUPAC Name

1-(2-hydroxypentoxy)pentan-2-ol

InChI

InChI=1S/C10H22O3/c1-3-5-9(11)7-13-8-10(12)6-4-2/h9-12H,3-8H2,1-2H3

InChI Key

MWYYZQGERICSFY-UHFFFAOYSA-N

Canonical SMILES

CCCC(COCC(CCC)O)O

Origin of Product

United States

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